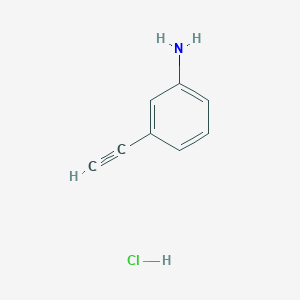

3-Ethynylaniline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethynylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N.ClH/c1-2-7-4-3-5-8(9)6-7;/h1,3-6H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNYDQJCQAWKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596526 | |

| Record name | 3-Ethynylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207226-02-6 | |

| Record name | 3-Ethynylaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207226026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethynylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethynylaniline hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYNYLANILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N854PSB3VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethynylaniline Hydrochloride: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylaniline (B136080) hydrochloride is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a reactive terminal alkyne and an amino group that can be readily converted to a stable hydrochloride salt, makes it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 3-Ethynylaniline hydrochloride, with a focus on its role in the development of targeted cancer therapies.

Chemical and Physical Properties

This compound is the salt form of 3-ethynylaniline, which enhances its stability and ease of handling compared to the free base.[1] The hydrochloride salt is typically a solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 3-Ethynylaniline and its Hydrochloride Salt

| Property | 3-Ethynylaniline | This compound |

| CAS Number | 54060-30-9[2] | 207226-02-6[3] |

| Molecular Formula | C₈H₇N[2] | C₈H₈ClN[3] |

| Molecular Weight | 117.15 g/mol [2] | 153.61 g/mol [3] |

| Appearance | Clear, colorless to light yellow liquid[2] | Not specified |

| Melting Point | 27 °C[4] | 228–230 °C (decomposes)[1] |

| Boiling Point | 92 - 93 °C (at 2 mmHg)[2] | Not applicable |

| Solubility | Slightly soluble in acetonitrile, chloroform, DMSO, and ethyl acetate; Insoluble in water.[4] | Enhanced water solubility compared to the free base.[1] Specific quantitative data is not readily available. |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, data for the free base, 3-ethynylaniline, provides valuable information for characterization.

-

Mass Spectrometry (MS): The mass spectrum of 3-ethynylaniline typically shows a molecular ion peak ([M]⁺) at an m/z of 117.[5]

-

¹H NMR Spectroscopy: While a specific spectrum for the hydrochloride is not available, the formation of the salt would lead to a downfield shift of the aromatic protons and the appearance of a broad ammonium (B1175870) proton signal.

-

Infrared (IR) Spectroscopy: The IR spectrum of 3-ethynylaniline would show characteristic peaks for the N-H stretches of the primary amine, the C≡C stretch of the alkyne, and the C-H stretch of the terminal alkyne.

Experimental Protocols

Synthesis of 3-Ethynylaniline

A common and efficient method for the synthesis of 3-ethynylaniline is the Sonogashira coupling reaction.

Protocol: Sonogashira Coupling for the Synthesis of 3-Ethynylaniline

-

Reagents: 3-Iodoaniline (B1194756), trimethylsilylacetylene (B32187) (TMSA), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (B128534) (TEA).

-

Procedure:

-

To a dried reaction flask under an inert atmosphere, add 3-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous and degassed triethylamine.

-

Add trimethylsilylacetylene (1.2 eq) dropwise.

-

Heat the reaction mixture and monitor by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, filter to remove the catalyst, and concentrate under reduced pressure.

-

The resulting TMS-protected aniline (B41778) is then deprotected using a mild base such as potassium carbonate in methanol (B129727) to yield 3-ethynylaniline.

-

Preparation of this compound

The hydrochloride salt is prepared by a straightforward acid-base reaction.[1]

Protocol: Preparation of this compound

-

Reagents: 3-Ethynylaniline, concentrated hydrochloric acid, acetone.

-

Procedure:

Applications in Drug Development

A primary application of this compound is as a key intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapeutics.[1] Notably, it is a crucial building block for the synthesis of erlotinib (B232).

Synthesis of Erlotinib

Erlotinib is an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small-cell lung cancer and other cancers. The synthesis involves the reaction of this compound with a quinazoline (B50416) derivative.

Protocol: Synthesis of Erlotinib using this compound

-

Reagents: 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (B64851), this compound, isopropanol.

-

Procedure:

-

Suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline in isopropanol.

-

Add this compound to the suspension.

-

Heat the reaction mixture and stir.

-

The product, erlotinib hydrochloride, precipitates from the reaction mixture and can be isolated by filtration.

-

Visualizations

To further elucidate the synthetic pathways discussed, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for this compound.

Caption: Synthesis of Erlotinib from this compound.

Conclusion

This compound is a key chemical entity with significant utility in synthetic chemistry. Its well-defined properties and reactivity profile make it an indispensable precursor for the synthesis of high-value molecules, particularly in the pharmaceutical industry. The detailed protocols and synthetic workflows provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this important compound. Further research into its properties and applications is likely to uncover new opportunities for innovation in both medicine and materials science.

References

3-Ethynylaniline hydrochloride CAS number

An In-depth Technical Guide to 3-Ethynylaniline (B136080) Hydrochloride

Introduction

3-Ethynylaniline hydrochloride (CAS Number: 207226-02-6) is the hydrochloride salt of 3-Ethynylaniline (CAS Number: 54060-30-9).[1][2] It is a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and materials science. The molecule incorporates an aromatic amine and a terminal alkyne, a unique combination of functional groups that makes it a valuable building block for a wide range of complex molecules.[3]

Its primary significance lies in its role as a crucial precursor in the synthesis of various pharmaceuticals, most notably tyrosine kinase inhibitors (TKIs) used in targeted cancer therapy, such as erlotinib.[1][3][4] The ethynyl (B1212043) group allows it to participate in a variety of coupling reactions, including the Sonogashira coupling and "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][4][5] Furthermore, its derivatives are explored in materials science for the creation of high-performance polymers and functional materials.[1][6] The hydrochloride salt form is often preferred over the free base (3-ethynylaniline) due to its increased stability and ease of handling.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 207226-02-6 | [1][2][7][8] |

| Molecular Formula | C₈H₈ClN | [2][7][8][9] |

| Molecular Weight | 153.61 g/mol | [1][2][7][8] |

| IUPAC Name | 3-ethynylaniline;hydrochloride | [2] |

| Synonyms | 3-Ethynylbenzenamine hydrochloride, 3-Aminophenylacetylene hydrochloride | [2][7][10] |

| Boiling Point | 275.5 °C at 760 mmHg | [9] |

| Flash Point | 120.4 °C | [9] |

| Storage Condition | Room temperature, under inert gas (e.g., Nitrogen or Argon) at 2-8°C | [7][9] |

| SMILES | C#CC1=CC(=CC=C1)N.Cl | [2][7] |

Synthesis and Chemical Reactions

This compound is typically prepared from its free base, 3-ethynylaniline. The synthesis of the 3-ethynylaniline precursor is primarily achieved through two major routes: the reduction of 3-ethynylnitrobenzene and the Sonogashira coupling reaction.

Formation of Hydrochloride Salt

The formation of the hydrochloride salt is a straightforward acid-base reaction. 3-Ethynylaniline is dissolved in a suitable organic solvent, like acetone, and treated with an excess of concentrated hydrochloric acid. This protonates the amino group, causing the salt to precipitate, which can then be isolated via filtration.[1][9]

Synthesis of 3-Ethynylaniline (Precursor)

Two common industrial routes for synthesizing the 3-ethynylaniline precursor are outlined below.[3]

Applications in Drug Development

This compound is a cornerstone in the synthesis of targeted pharmaceuticals, particularly as a key intermediate for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[4] Drugs like Erlotinib utilize the 3-ethynylaniline scaffold. The ethynyl group extends into a hydrophobic pocket of the ATP-binding site of the EGFR kinase domain, contributing to the drug's inhibitory activity against signaling pathways that promote tumor cell proliferation.[1][4]

Applications in Materials Science

In materials science, 3-ethynylaniline serves as a valuable monomer for synthesizing advanced polymers. The aniline (B41778) group can undergo oxidative polymerization, while the terminal alkyne provides a site for thermal cross-linking or participation in "click" chemistry reactions to modify polymer properties. This dual reactivity allows for the creation of materials like poly(3-ethynylaniline) and acetylene-functional benzoxazine (B1645224) resins, which exhibit desirable thermal stability and electronic properties.[1][6]

References

- 1. This compound | 207226-02-6 | Benchchem [benchchem.com]

- 2. This compound | C8H8ClN | CID 18925023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 207226-02-6 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. scbt.com [scbt.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure and Reactivity of 3-Ethynylaniline (B136080) Hydrochloride

This technical guide provides a comprehensive overview of the structure, properties, and reactivity of 3-ethynylaniline hydrochloride. This versatile compound is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique bifunctionality, possessing both a reactive terminal alkyne and an amino group, allows for a diverse range of chemical transformations.

Structure and Physicochemical Properties

This compound is the salt form of 3-ethynylaniline, which is often preferred due to its increased stability and ease of handling compared to the free base.[1] The hydrochloride salt is formed by reacting the free base with hydrochloric acid, typically in a solvent like acetone, leading to the precipitation of the salt.[1][2]

Caption: Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 207226-02-6 | [1][2][3][4][5] |

| Molecular Formula | C₈H₈ClN | [2][3][4][5] |

| Molecular Weight | 153.61 g/mol | [1][3][4][5] |

| IUPAC Name | 3-ethynylaniline;hydrochloride | [5] |

| Synonyms | 3-Ethynylbenzenamine hydrochloride, 3-Aminophenylacetylene hydrochloride | [3][6] |

| SMILES | C#CC1=CC(=CC=C1)N.Cl | [5] |

| InChI | InChI=1S/C8H7N.ClH/c1-2-7-4-3-5-8(9)6-7;/h1,3-6H,9H2;1H | [5] |

| InChIKey | CUNYDQJCQAWKLK-UHFFFAOYSA-N | [1][5] |

| Boiling Point | 275.5 °C at 760 mmHg | [2] |

| Flash Point | 120.4 °C | [2] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [2] |

Reactivity and Key Applications

The chemical reactivity of this compound is dominated by its two functional groups: the terminal alkyne (-C≡CH) and the anilinium group (-NH₃⁺), which can be deprotonated to the nucleophilic amino group (-NH₂). This dual functionality makes it a versatile precursor in the synthesis of pharmaceuticals, polymers, and other advanced materials.[1][7][8]

Sonogashira Coupling

The terminal alkyne group readily participates in Sonogashira coupling reactions, a powerful method for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[9][10][11] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[11][12] The Sonogashira coupling is a cornerstone reaction in the synthesis of many complex organic molecules, including the anti-cancer drug erlotinib, where 3-ethynylaniline is a key intermediate.[1][8][13]

Caption: General scheme of the Sonogashira coupling reaction.

A common side reaction in Sonogashira coupling is the homocoupling of the alkyne (Glaser coupling), which can be minimized by running the reaction under inert conditions and, in some cases, using copper-free protocols.[14]

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

3-Ethynylaniline is a valuable reagent in "click chemistry," particularly in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10][15][16] This reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097).[15][17] The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[15][18]

Caption: Scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Polymerization

The bifunctional nature of 3-ethynylaniline makes it an excellent monomer for the synthesis of advanced polymers.[7] The amino group can undergo oxidative polymerization, while the ethynyl (B1212043) group can be used for subsequent cross-linking reactions, leading to the formation of thermosetting polymers with high thermal stability.[7][19] These polymers have potential applications as high-performance materials in the aerospace and electronics industries.[19]

Caption: Oxidative polymerization of 3-ethynylaniline.

Other Synthetic Applications

Beyond these primary reactions, 3-ethynylaniline is used in the synthesis of various other complex molecules, including:

-

Substituted oxadiazoles.[1]

-

Diacetylene-containing polymers with interesting optical and electronic properties.[1]

Experimental Protocols

Synthesis of 3-Ethynylaniline via Sonogashira Coupling

This protocol describes the synthesis of 3-ethynylaniline starting from 3-iodoaniline (B1194756) and trimethylsilylacetylene (B32187) (TMSA), followed by deprotection.[9]

Caption: Workflow for the Synthesis of 3-Ethynylaniline.

Step 1: Sonogashira Coupling [9]

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-iodoaniline (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 2 mol%).

-

Add anhydrous triethylamine (B128534) (2.0-3.0 eq) and a suitable solvent such as THF or DMF.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Slowly add trimethylsilylacetylene (1.2-1.5 eq) via syringe.

-

Heat the reaction mixture (e.g., 50-80 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

Step 2: Deprotection [9]

-

Dissolve the crude 3-((trimethylsilyl)ethynyl)aniline from Step 1 in methanol (B129727).

-

Add an excess of potassium carbonate.

-

Stir the mixture at room temperature and monitor by TLC (typically 2-16 hours).

-

Once complete, filter off the potassium carbonate and concentrate the filtrate.

-

Dissolve the residue in a solvent like dichloromethane, wash with water, dry the organic layer, and concentrate to yield crude 3-ethynylaniline.

-

Purify by flash column chromatography on silica (B1680970) gel if necessary.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Ethynylaniline

This is a general protocol for the CuAAC reaction.[21]

Materials:

-

3-Ethynylaniline (1.0 eq)

-

Organic azide (1.0-1.2 eq)

-

Copper(II) sulfate (CuSO₄) solution (1-5 mol%)

-

Sodium ascorbate (B8700270) solution (freshly prepared, 5-10 mol%)

-

Solvent (e.g., 1:1 t-BuOH/H₂O or 4:1 DMF/H₂O)

-

Optional: Ligand such as THPTA (1-5 mol%)

Procedure:

-

In a reaction vial, dissolve 3-ethynylaniline and the organic azide in the chosen solvent system to a concentration of approximately 0.1 M.

-

If using a ligand, add it to the mixture.

-

Add the CuSO₄ solution.

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

-

Add the freshly prepared sodium ascorbate solution to initiate the reaction.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, work up the reaction by extracting the product with an appropriate organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify the product by column chromatography or recrystallization as needed.

Oxidative Polymerization of 3-Ethynylaniline

This protocol is based on a reported method for synthesizing poly(3-ethynylaniline).[7][22]

Materials:

-

3-Ethynylaniline

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Hydrochloric acid (e.g., 1 M)

-

Deionized water

-

Methanol

Procedure:

-

In a reaction vessel, dissolve a specific amount of 3-ethynylaniline in the hydrochloric acid solution.

-

Cool the solution to 0-5 °C in an ice bath with stirring.

-

In a separate vessel, dissolve a stoichiometric amount of ammonium persulfate in deionized water and cool the solution to 0-5 °C.

-

Slowly add the chilled ammonium persulfate solution dropwise to the stirred 3-ethynylaniline solution. A dark precipitate indicates polymer formation.

-

Continue stirring at 0-5 °C for a predetermined time (e.g., 2-24 hours).

-

Collect the polymer precipitate by filtration.

-

Wash the polymer sequentially with 1 M HCl and then with methanol to remove unreacted monomer and initiator.

-

Dry the resulting poly(3-ethynylaniline) in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its unique structure, combining a reactive alkyne and an amino group, provides access to a wide array of important chemical transformations, including Sonogashira couplings, click chemistry, and polymerization. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, particularly in the synthesis of novel pharmaceuticals and advanced materials.

References

- 1. This compound | 207226-02-6 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 207226-02-6 [m.chemicalbook.com]

- 5. This compound | C8H8ClN | CID 18925023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. lookchem.com [lookchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Click Chemistry [organic-chemistry.org]

- 18. Click chemistry - Wikipedia [en.wikipedia.org]

- 19. chembk.com [chembk.com]

- 20. 3-Ethynylaniline | 54060-30-9 [chemicalbook.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 3-Ethynylaniline Hydrochloride

Introduction

3-Ethynylaniline (B136080), also known as 3-aminophenylacetylene, is a bifunctional chemical compound featuring both a nucleophilic amino group and a reactive terminal alkyne. This unique structure makes it an invaluable building block in the fields of medicinal chemistry, materials science, and organic synthesis. It is a critical intermediate in the production of high-performance polymers and, most notably, in the synthesis of pharmaceuticals such as the anti-cancer drug Erlotinib (B232).[1][2][3] The hydrochloride salt of 3-ethynylaniline is often preferred due to its increased stability and ease of handling compared to the free base.

This technical guide provides an in-depth overview of the primary synthetic methodologies for preparing 3-ethynylaniline, culminating in its conversion to the hydrochloride salt. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and workflow diagrams to illustrate the synthetic pathways.

Core Synthetic Strategies for 3-Ethynylaniline

Two principal strategies have become the most practical and prevalent for the synthesis of 3-ethynylaniline: the Sonogashira cross-coupling reaction and the reduction of a 3-ethynylnitrobenzene precursor. The choice of method often depends on the availability of starting materials, desired scale, and economic factors.[2]

Sonogashira Coupling Pathway

The Sonogashira coupling is a powerful and versatile method for forming carbon-carbon bonds between the sp²-hybridized carbon of an aryl halide and the sp-hybridized carbon of a terminal alkyne.[4] This reaction is catalyzed by a combination of palladium and copper complexes.[4][5] For the synthesis of 3-ethynylaniline, this route typically involves coupling a 3-haloaniline (e.g., 3-iodoaniline) with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), followed by a deprotection step.[2][4] The use of a protecting group on the alkyne is crucial to prevent self-coupling side reactions (Glaser coupling).[4]

Reduction of 3-Ethynylnitrobenzene Pathway

This alternative route involves the initial synthesis of a nitrated precursor, 3-ethynylnitrobenzene, which is subsequently reduced to form the desired aniline.[2][6][7] The synthesis of 3-ethynylnitrobenzene can begin from precursors like m-nitrobenzaldehyde or m-nitrocinnamic acid.[2][8][9] The final step is the reduction of the nitro group, which can be effectively achieved using reagents like iron powder in an acidic aqueous solution.[2][10]

Data Presentation

Physicochemical Properties

A summary of the key physicochemical properties of 3-ethynylaniline is presented below. This data is essential for proper handling, storage, and application.

| Property | Value |

| CAS Number | 54060-30-9[9] |

| Molecular Formula | C₈H₇N[9] |

| Molecular Weight | 117.15 g/mol [6][9] |

| Appearance | Clear yellow to brown liquid[7][9] |

| Melting Point | 27 °C[9] |

| Boiling Point | 92-93 °C at 2 mmHg[9] |

| Density | 1.04 g/cm³[9] |

Reaction Parameters

The following tables summarize typical reaction conditions for the key synthetic steps.

Table 1: Typical Parameters for Sonogashira Synthesis of 3-((trimethylsilyl)ethynyl)aniline [2][4]

| Parameter | Typical Reagents/Conditions |

| Aryl Halide | 3-Iodoaniline or 3-Bromoaniline |

| Palladium Catalyst | Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq) |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) (0.04-0.10 eq) |

| Alkyne | Trimethylsilylacetylene (TMSA) (1.1-1.5 eq) |

| Base & Solvent | Triethylamine (B128534) (Et₃N) |

| Temperature | Room temperature to slightly elevated |

| Atmosphere | Inert (Argon or Nitrogen) |

Table 2: Typical Parameters for Reduction of 3-Nitrophenylacetylene [2][10]

| Parameter | Typical Reagents/Conditions |

| Substrate | 3-Nitrophenylacetylene (1.0 eq) |

| Reducing Agent | Iron (Fe) powder |

| Solvent System | Ethanol / Water |

| pH | Maintained at 5 |

| Temperature | 60 °C |

Experimental Protocols

Protocol 1: Synthesis of 3-((trimethylsilyl)ethynyl)aniline via Sonogashira Coupling

This protocol is a representative example for the Sonogashira coupling reaction.[2]

-

Setup: Charge a dry Schlenk flask with 3-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times.

-

Reagent Addition: Add anhydrous triethylamine as the solvent, followed by the dropwise addition of trimethylsilylacetylene (1.1-1.5 eq).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the amine salt and rinse the filter cake with fresh solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-((trimethylsilyl)ethynyl)aniline, which can be carried to the next step.

Protocol 2: Deprotection of 3-((trimethylsilyl)ethynyl)aniline

The removal of the trimethylsilyl (B98337) (TMS) protecting group is typically achieved using a mild base or a fluoride source.[2][4]

Method A: Using Potassium Carbonate [2][4]

-

Dissolve the crude 3-((trimethylsilyl)ethynyl)aniline in methanol.

-

Add an excess of potassium carbonate (K₂CO₃) to the solution.

-

Stir the mixture at room temperature and monitor by TLC until deprotection is complete.

-

Filter the mixture and evaporate the solvent. The residue can be purified by column chromatography or vacuum distillation.

Method B: Using Tetrabutylammonium Fluoride (TBAF) [4]

-

Dissolve the crude 3-((trimethylsilyl)ethynyl)aniline in tetrahydrofuran (B95107) (THF).

-

Add a solution of TBAF in THF (1.0 M, 1.1-1.5 eq) dropwise at room temperature.

-

Stir for 1-3 hours, monitoring by TLC.

-

Quench the reaction by adding water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Synthesis of 3-Ethynylaniline Hydrochloride

The final step is the formation of the hydrochloride salt, which is a straightforward acid-base reaction.[1]

-

Dissolution: Dissolve the purified 3-ethynylaniline (free base) in a suitable organic solvent, such as acetone (B3395972) or diethyl ether.

-

Acidification: Add an excess of concentrated hydrochloric acid or a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) to the stirred solution.

-

Precipitation: The this compound will precipitate out of the solution as a solid salt.

-

Isolation: Isolate the solid product by filtration, wash with a small amount of cold solvent to remove any impurities, and dry under vacuum.

Conclusion

The synthesis of this compound is well-established, with the Sonogashira coupling and the reduction of a nitro precursor being the most prominent and reliable methods. The Sonogashira approach offers a more direct route, while the reduction pathway provides an alternative based on different starting materials. The final conversion to the hydrochloride salt enhances the compound's stability, making it suitable for storage and subsequent use in complex synthetic pathways. The detailed protocols and comparative data provided in this guide serve as a comprehensive resource for researchers and professionals engaged in drug discovery and materials science.

References

- 1. This compound | 207226-02-6 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. 3-乙炔基苯胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Ethynylaniline | 54060-30-9 [chemicalbook.com]

- 8. CN102775315A - Preparation method of 3-aminophenylacetylene - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. CN103804201A - Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib - Google Patents [patents.google.com]

3-Ethynylaniline Hydrochloride: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction

3-Ethynylaniline (B136080) hydrochloride (CAS No. 207226-02-6) is a pivotal chemical intermediate, particularly recognized for its role in the synthesis of pharmaceutical compounds and advanced polymers. Its unique structure, featuring an aniline (B41778) ring functionalized with an ethynyl (B1212043) group, makes it a versatile building block in organic chemistry. This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 3-ethynylaniline hydrochloride, addressing a critical need for researchers, scientists, and professionals in drug development. While quantitative data in publicly available literature is limited, this document consolidates qualitative information and outlines detailed experimental protocols to enable researchers to determine these crucial parameters in their own laboratory settings.

Physicochemical Properties

A foundational understanding of the physicochemical properties of both 3-ethynylaniline free base and its hydrochloride salt is essential for predicting their behavior in various systems. The hydrochloride salt is generally favored in synthetic applications due to its enhanced stability and ease of handling compared to the free base.

Table 1: Physicochemical Properties of 3-Ethynylaniline and this compound

| Property | 3-Ethynylaniline (Free Base) | This compound | Source |

| CAS Number | 54060-30-9 | 207226-02-6 | [1][2] |

| Molecular Formula | C₈H₇N | C₈H₈ClN | [1][2] |

| Molecular Weight | 117.15 g/mol | 153.61 g/mol | [1][2] |

| Appearance | Clear yellowish to brown liquid | Solid (precipitated from solution) | [1] |

| Melting Point | 27 °C | Not specified | [1] |

| Boiling Point | 240.5 °C at 760 mmHg | Not specified | [1] |

| pKa (Predicted) | 3.67 ± 0.10 | Not applicable | [1] |

Solubility Profile

Table 2: Qualitative Solubility of 3-Ethynylaniline (Free Base)

| Solvent | Solubility | Source |

| Water | Insoluble | [1][3] |

| Acetonitrile | Slightly Soluble | [1] |

| Chloroform | Slightly Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |

| Ethyl Acetate | Slightly Soluble | [4] |

The formation of this compound is often achieved by dissolving the free base in an organic solvent, such as acetone, and then adding concentrated hydrochloric acid to induce precipitation of the salt. This suggests that the hydrochloride salt has limited solubility in such organic media.

Stability and Storage

Proper handling and storage are crucial for maintaining the integrity of 3-ethynylaniline and its hydrochloride salt. The free base is known to be sensitive to light.[3] While specific stability studies for the hydrochloride salt are not widely published, its preference in synthesis indicates greater stability than the free base.

Table 3: Stability and Recommended Storage Conditions

| Compound | Key Stability Information | Recommended Storage Conditions | Source |

| 3-Ethynylaniline (Free Base) | Light sensitive. Stable under normal temperature and pressure. | 2-8°C, protected from light. | [1][3][5] |

| Stock solutions: -80°C for up to 6 months; -20°C for up to 1 month (protect from light). | [6] | ||

| This compound | Generally more stable and easier to handle than the free base. | Store at room temperature. | [2] |

Experimental Protocols

Given the absence of extensive published quantitative data, the following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Solubility by the Gravimetric Method

This protocol is adapted from a general method for 3-ethynylaniline and is suitable for determining the solubility of its hydrochloride salt in various solvents.[7]

Materials and Equipment:

-

This compound (high purity)

-

Analytical grade solvents of interest

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Vials with airtight seals

-

Calibrated micropipettes

-

Drying oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials. The excess solid is crucial to ensure the formation of a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated micropipette, ensuring no solid particles are transferred.

-

Dispense the supernatant into a pre-weighed, dry vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vials containing the supernatant in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. A vacuum oven is recommended to lower the evaporation temperature.

-

Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator.

-

Weigh the vials containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Protocol for Stability-Indicating Assay Development

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for assessing the stability of this compound. This involves subjecting the compound to stress conditions and developing an analytical method that can separate the parent compound from any potential degradation products.

Materials and Equipment:

-

This compound

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

HPLC column (e.g., C18 reverse-phase)

-

Forced degradation equipment (e.g., oven, UV light chamber, humidity chamber)

-

Acids, bases, and oxidizing agents for chemical stress testing

-

High-purity solvents for mobile phase preparation

Procedure:

-

Forced Degradation Studies:

-

Subject samples of this compound to various stress conditions as per ICH guidelines (e.g., heat, humidity, light, acid/base hydrolysis, oxidation).

-

Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the compound to UV and visible light.

-

Hydrolytic Stress: Dissolve the compound in acidic, basic, and neutral solutions and heat as necessary.

-

Oxidative Stress: Treat the compound with an oxidizing agent (e.g., hydrogen peroxide).

-

-

HPLC Method Development:

-

Develop a reverse-phase HPLC method capable of separating the intact this compound from all observed degradation products.

-

Optimize parameters such as the column, mobile phase composition (including organic modifier, buffer, and pH), flow rate, and detector wavelength.

-

-

Method Validation:

-

Validate the developed HPLC method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is crucial to ensure that the peak for this compound is free from interference from any degradants.

-

-

Stability Study Execution:

-

Place long-term and accelerated stability batches of this compound in controlled environmental chambers.

-

Pull samples at specified time points and analyze them using the validated stability-indicating HPLC method.

-

Monitor for any changes in appearance, assay, and the formation of degradation products.

-

Key Applications and Synthetic Pathways

This compound is a critical precursor in the synthesis of various high-value molecules. Its most notable application is in the production of Erlotinib, a tyrosine kinase inhibitor used in cancer therapy.[8]

Caption: Synthesis of Erlotinib from this compound.

The ethynyl group also allows 3-ethynylaniline to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling its use in the synthesis of complex molecules and functional materials.[6]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: Gravimetric Method for Solubility Determination.

Conclusion

This compound is a compound of significant interest in pharmaceutical and materials science. While there is a notable lack of publicly available quantitative data regarding its solubility and stability, this guide provides a comprehensive summary of the existing qualitative knowledge. The detailed experimental protocols for solubility determination and stability-indicating assay development offer a practical framework for researchers to generate the specific data required for their applications. As the use of this compound continues to expand, the generation and publication of such fundamental data will be invaluable to the scientific community.

References

3-Ethynylaniline hydrochloride safety and handling

An In-depth Technical Guide to the Safety and Handling of 3-Ethynylaniline (B136080) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylaniline hydrochloride is a chemical intermediate widely utilized in the synthesis of pharmaceuticals, particularly tyrosine kinase inhibitors used in cancer therapy.[1] Its unique molecular structure, featuring a reactive ethynyl (B1212043) group, makes it a valuable building block in organic synthesis, including "click chemistry" reactions.[1][2] However, the presence of the high-energy acetylene (B1199291) functional group and the aromatic amine moiety also necessitates careful consideration of its safety and handling.[3][4] This guide provides a comprehensive overview of the known safety data, handling protocols, and emergency procedures for this compound to ensure its safe use in a laboratory and drug development setting.

Hazard Identification and Classification

3-Ethynylaniline and its hydrochloride salt are classified as hazardous substances.[3] The primary hazards are associated with its flammability, irritant properties, and potential for sensitization.

GHS Hazard Statements:

-

H226: Flammable liquid and vapour.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Signal Word: Warning

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[3][4] Inhalation hazard increases at higher temperatures.[3] Long-term exposure to respiratory irritants may lead to airway diseases.[3]

-

Skin Contact: Causes skin irritation.[3][5] May cause sensitization by skin contact.[3] It is advised that individuals with pre-existing dermatitis should avoid contact.[3]

-

Eye Contact: Causes serious eye irritation and potential damage.[3][4][5]

-

Ingestion: Harmful if swallowed.[3] Ingestion of less than 150 grams may be fatal or cause serious health damage in animal experiments.[3]

-

Chronic Exposure: The substance and/or its metabolites may bind to hemoglobin, inhibiting normal oxygen uptake, a condition known as methemoglobinemia.[3] Prolonged or repeated exposure could potentially lead to liver and kidney damage.[6]

Physical and Chemical Properties

A summary of the physical and chemical properties of 3-ethynylaniline and its hydrochloride salt is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClN | [7][8] |

| Molecular Weight | 153.61 g/mol | [8] |

| Appearance | Colorless to pale yellow or brown liquid | [3][6] |

| Specific Gravity | 1.02 | [3] |

| Flash Point | 59 °C (138.2 °F) - closed cup | |

| Storage Temperature | 2-8°C | [4] |

Exposure Controls and Personal Protection

Strict adherence to exposure control measures and the use of appropriate personal protective equipment (PPE) are mandatory when handling this compound.

| Exposure Control | Recommendations | Source |

| Engineering Controls | Work in a well-ventilated area, preferably a chemical fume hood.[4][9] Use explosion-proof electrical, ventilating, and lighting equipment.[5][9] | |

| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles.[3][4][9] | |

| Skin Protection | Chemical-resistant gloves (e.g., PVC).[3][4] Wear protective clothing to prevent skin exposure.[3][4] | |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK).[4] |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidents.

Handling Protocols

-

Avoid all personal contact, including inhalation of vapors.[3][9]

-

Ground and bond containers and receiving equipment to prevent static discharge.[4][9]

-

Do not cut, drill, grind, or weld on or near containers, as they may contain explosive vapors even when empty.[3]

-

Wash hands thoroughly after handling.[9]

Storage Conditions

-

Store in original, tightly closed containers in a dry, cool, and well-ventilated area.[3][4][5][9]

-

The recommended storage temperature is between 2-8°C.[4]

-

Store away from heat, sparks, open flames, and other ignition sources.[4][5][9]

-

Store under an inert gas.

-

Avoid prolonged storage and contact with air or light, which can lead to polymerization and solidification.[3][4]

Incompatible Materials

-

Red fuming nitric acid, as many arylamines are hypergolic with it.[3]

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, the following steps should be taken:

-

Absorb the spill with an inert material (e.g., dry sand, earth) and place it in a chemical waste container.[4]

-

Use non-sparking tools during cleanup.[4]

First Aid

| Exposure Route | First Aid Measures | Source |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[3][5][9] If the person feels unwell, call a poison center or doctor.[5][9] | |

| Skin Contact | Immediately remove all contaminated clothing.[3][9] Flush skin and hair with running water and soap.[3] If skin irritation occurs, get medical advice.[9] | |

| Eye Contact | Rinse cautiously with water for several minutes.[5][9] Remove contact lenses if present and easy to do.[5][9] Continue rinsing. If eye irritation persists, get medical advice.[5][9] | |

| Ingestion | Keep the patient warm and rested.[3] Seek immediate medical attention. |

Fire-Fighting Measures

-

Extinguishing Media: Use foam or dry chemical powder.[3]

-

Hazards: The liquid and vapor are flammable.[3] Combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3] Vapors are heavier than air and may spread along floors, and can form explosive mixtures with air upon intense heating.

-

Fire-Fighting Procedures: Alert emergency responders.[3] May be violently or explosively reactive.[3] For large containers involved in a fire, consider evacuation of a 500-meter radius.[3]

Stability and Reactivity

-

Reactivity: The presence of the ethyne (B1235809) group can confer explosive instability.[3] It can form explosive mixtures with air on intense heating.

-

Chemical Stability: The product is chemically stable under standard ambient conditions.

-

Conditions to Avoid: High temperatures, heat, flames, and sparks.[4] Long-term storage may result in polymerization.[3]

-

Hazardous Decomposition Products: Combustion can produce carbon oxides and nitrogen oxides.[3]

Toxicological Information

Detailed toxicological studies for this compound are not widely available. The following information is based on the parent compound, 3-ethynylaniline, and general knowledge of aromatic amines.

-

Acute Toxicity: No specific LD50 or LC50 data are provided in the searched documents. However, it is stated to be harmful if swallowed.[3]

-

Sensitization: May cause skin sensitization.[3] Asthma-like symptoms may persist for months or years after exposure ceases.[3]

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[3] This material and its container must be disposed of as hazardous waste.[3] Puncture containers to prevent reuse and dispose of them at an authorized landfill.[3]

Experimental Protocols

Detailed experimental protocols for the safety and toxicological testing of this compound are not publicly available in the provided search results. The handling and safety procedures outlined in this document are derived from standard safety data sheets and chemical handling guidelines.

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Emergency Response Logic

Caption: Logical flow for emergency response to spills or personal exposure.

References

- 1. This compound | 207226-02-6 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound | C8H8ClN | CID 18925023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. guidechem.com [guidechem.com]

Spectroscopic Analysis of 3-Ethynylaniline Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-ethynylaniline (B136080) and its hydrochloride salt, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of the free base, 3-ethynylaniline, and discusses the expected spectral changes upon its conversion to the hydrochloride salt. Detailed experimental protocols for acquiring these spectra are also presented.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3-ethynylaniline. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Data for 3-Ethynylaniline (Free Base)

The ¹H NMR spectrum of 3-ethynylaniline in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals for the aromatic, amine, and acetylenic protons.[1]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic H-5 | 7.11 | Triplet (t) | 1H | 7.8 |

| Aromatic H-6 | 6.92 | Doublet (d) | 1H | 7.7 |

| Aromatic H-2 | 6.83 | Singlet (s) | 1H | - |

| Aromatic H-4 | 6.62 | Doublet (d) | 1H | 8.1 |

| Amine (-NH₂) | 3.69 | Singlet (s) | 2H | - |

| Acetylenic (-C≡CH) | 3.06 | Singlet (s) | 1H | - |

| Solvent: CDCl₃, Instrument: 400 MHz[1] |

Expected ¹H NMR Spectral Changes for 3-Ethynylaniline Hydrochloride:

Upon formation of the hydrochloride salt, the amino group (-NH₂) is protonated to form an ammonium (B1175870) group (-NH₃⁺). This change is expected to have the following effects on the ¹H NMR spectrum:

-

Ammonium Protons (-NH₃⁺): The broad singlet of the amine protons will be replaced by a new, broader signal for the ammonium protons, which will likely be shifted significantly downfield.

-

Aromatic Protons: The electron-withdrawing nature of the -NH₃⁺ group will deshield the aromatic protons, causing a general downfield shift of their signals compared to the free base.

-

Acetylenic Proton: The acetylenic proton is expected to be less affected, with only a minor shift in its resonance.

¹³C NMR Data for 3-Ethynylaniline (Free Base)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) |

| Aromatic Carbons | 115-147 |

| Alkyne Carbons | 77, 83 |

| Solvent: CDCl₃[2] |

Expected ¹³C NMR Spectral Changes for this compound:

The protonation of the amino group will also influence the ¹³C NMR spectrum:

-

Aromatic Carbons: The carbon atom attached to the nitrogen (C3) and the other aromatic carbons will experience a downfield shift due to the increased electron-withdrawing effect of the ammonium group.

-

Alkyne Carbons: The chemical shifts of the alkyne carbons are anticipated to show minimal changes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

IR Data for 3-Ethynylaniline (Free Base)

The IR spectrum of 3-ethynylaniline shows characteristic absorption bands for the amine, alkyne, and aromatic moieties.

| Functional Group | Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3400 - 3300 |

| C≡C-H Stretch (Alkyne) | ~3300 |

| C≡C Stretch (Alkyne) | 2100 - 2260 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

Expected IR Spectral Changes for this compound:

The formation of the hydrochloride salt will lead to notable changes in the IR spectrum:

-

N-H Stretch: The sharp N-H stretching bands of the primary amine will be replaced by a broad and strong absorption band in the region of 3000-2500 cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium salt.

-

N-H Bend: A bending vibration for the -NH₃⁺ group is expected to appear around 1600-1500 cm⁻¹.

-

Other Bands: The acetylenic C-H and C≡C stretching vibrations, as well as the aromatic C=C stretching bands, are expected to remain relatively unchanged.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra for this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes and other standard laboratory glassware

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. DMSO-d₆ is a suitable solvent for amine hydrochlorides.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters. A spectral width of -2 to 12 ppm is typically sufficient.[1]

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data for both spectra.

-

Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

Reference the ¹³C spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

-

FT-IR Spectroscopy Protocol

Objective: To obtain a high-quality FT-IR spectrum of solid this compound.

Method: Potassium Bromide (KBr) Pellet Method. This method is suitable for solid samples and helps to minimize scattering effects.[3][4]

Materials:

-

This compound

-

Spectroscopic grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

-

Sample Preparation:

-

In a dry agate mortar, grind 1-2 mg of this compound to a fine powder.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.[4]

-

Gently but thoroughly mix the sample and KBr by grinding until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer a small amount of the mixture to the pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[5]

-

-

Background Spectrum:

-

Place an empty pellet holder or a pellet made of pure KBr in the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet containing the sample in the sample holder of the spectrometer.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Workflow Visualization

The logical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound is depicted below. This process ensures the identity and purity of the target molecule.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of 3-Ethynylaniline HCl.

References

An In-depth Technical Guide to the Discovery and Synthesis of 3-Ethynylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylaniline (B136080), a key building block in organic synthesis, is of paramount importance in the pharmaceutical and materials science industries. Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive terminal alkyne, makes it a versatile precursor for a wide array of complex molecules, most notably the anti-cancer drug Erlotinib. This technical guide provides a comprehensive overview of the discovery and historical evolution of 3-ethynylaniline synthesis. We delve into the seminal early 20th-century methods and trace the development to the highly efficient modern techniques, primarily the reduction of 3-ethynylnitrobenzene and the Sonogashira coupling. Detailed experimental protocols for these core methodologies are provided, alongside a comparative analysis of their quantitative data. Furthermore, this guide illustrates the logical workflows of these synthetic pathways using Graphviz diagrams, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction

3-Ethynylaniline, also known as 3-aminophenylacetylene, is an aromatic organic compound with the chemical formula C₈H₇N.[1] It is characterized by a phenyl ring substituted with an amino group at the meta-position relative to a terminal ethynyl (B1212043) group. This unique arrangement of functional groups imparts a dual reactivity to the molecule: the amino group acts as a nucleophile and a base, while the terminal alkyne can participate in a variety of coupling and addition reactions.[1]

The significance of 3-ethynylaniline lies in its role as a crucial intermediate in the synthesis of numerous high-value compounds. In the pharmaceutical industry, it is a key precursor to several kinase inhibitors, including the epidermal growth factor receptor (EGFR) inhibitor Erlotinib, used in the treatment of non-small cell lung cancer.[1] In materials science, the rigid, linear structure of the ethynyl group makes 3-ethynylaniline a valuable monomer for the production of high-performance polymers and advanced functional materials.[2]

This guide aims to provide an in-depth technical resource on the synthesis of 3-ethynylaniline, covering its historical discovery and the evolution of its synthetic methodologies.

Discovery and Historical Context

The first synthesis of 3-ethynylaniline was reported in the early 20th century, with early methods often characterized by multi-step procedures and modest yields.[1] A significant milestone in the synthesis of arylalkynes, including 3-ethynylaniline, was the development of the Sonogashira coupling in 1975 by Kenkichi Sonogashira. This palladium- and copper-catalyzed cross-coupling reaction provided a more direct and efficient route to form the C(sp²)-C(sp) bond, revolutionizing the synthesis of this class of compounds.[1]

Prior to the advent of modern cross-coupling reactions, the synthesis of arylacetylenes often relied on more classical methods such as the dehydrohalogenation of dihaloethylarenes. These early approaches, while foundational, were often less efficient and required harsh reaction conditions.

Core Synthetic Methodologies

Two primary strategies have emerged as the most prevalent and practical for the synthesis of 3-ethynylaniline: the reduction of a nitro precursor and the Sonogashira cross-coupling reaction.[1]

Synthesis via Reduction of 3-Ethynylnitrobenzene

This widely used method involves the preparation of 3-ethynylnitrobenzene followed by the selective reduction of the nitro group to an amine.

A common route to 3-ethynylnitrobenzene starts from 3-nitrobenzaldehyde (B41214). The aldehyde is first converted to a dibromoalkene via the Corey-Fuchs reaction, which is then dehydrohalogenated to the terminal alkyne. Alternatively, the Seyferth-Gilbert homologation can be employed to directly convert 3-nitrobenzaldehyde to 3-ethynylnitrobenzene.

A classical multi-step synthesis of 3-nitrophenylacetylene (B1294367) begins with m-nitrobenzaldehyde, which undergoes a condensation reaction with malonic acid to yield m-nitrocinnamic acid.[3] Subsequent bromination affords α,β-dibromo-3-(3'-nitrophenyl)propionic acid.[3] Treatment with a base then leads to dehydrobromination and decarboxylation to give 3-nitrophenylacetylene.[4]

The selective reduction of the nitro group in 3-ethynylnitrobenzene to an amino group, without affecting the ethynyl moiety, is a critical step. Common reducing agents for this transformation include iron powder in the presence of an acid (e.g., acetic acid or ammonium (B1175870) chloride), tin(II) chloride, or catalytic hydrogenation with a chemoselective catalyst.[5]

Diagram 1: Synthesis of 3-Ethynylaniline via Reduction of 3-Ethynylnitrobenzene.

Synthesis via Sonogashira Coupling

The Sonogashira coupling provides a more direct and highly efficient route to 3-ethynylaniline by forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[1] A common approach involves the coupling of a 3-haloaniline (typically 3-iodoaniline (B1194756) or 3-bromoaniline) with a protected acetylene (B1199291) source, such as trimethylsilylacetylene (B32187) (TMSA), followed by deprotection of the silyl (B83357) group.[1]

The reaction is catalyzed by a palladium complex, typically with a phosphine (B1218219) ligand, and a copper(I) co-catalyst (e.g., CuI) in the presence of a base, such as an amine (e.g., triethylamine).[1] The use of a protected alkyne is crucial to prevent the self-coupling of the terminal alkyne (Glaser coupling).[1] The subsequent deprotection of the trimethylsilyl (B98337) group is readily achieved under mild basic conditions (e.g., K₂CO₃ in methanol) or with a fluoride (B91410) source (e.g., TBAF).[1]

Diagram 2: Sonogashira Coupling approach to 3-Ethynylaniline.

Data Presentation

The following tables summarize typical quantitative data for the key synthetic routes to 3-ethynylaniline, allowing for a comparative analysis of the different methodologies.

Table 1: Synthesis via Reduction of 3-Ethynylnitrobenzene

| Step | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 1. Ethynylation | 3-Nitrobenzaldehyde | 1. CBr₄, PPh₃, CH₂Cl₂ 2. n-BuLi, THF, -78 °C | ~70-85 | [1] |

| m-Nitrocinnamic acid | 1. Br₂, Acetic Acid 2. DBU, DMF, 80-90 °C | 80-90 | [4] | |

| 2. Reduction | 3-Ethynylnitrobenzene | Fe, NH₄Cl, Ethanol (B145695)/H₂O, reflux | 85-95 | [4] |

| 3-Ethynylnitrobenzene | SnCl₂·2H₂O, Ethanol, reflux | 80-90 | [5] | |

| 3-Ethynylnitrobenzene | H₂ (1 atm), Pd/C, Ethanol | >95 | [5] |

Table 2: Synthesis via Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Base / Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Iodoaniline | TMSA | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 60 | 2-4 | 90-98 | [1] |

| 3-Bromoaniline | TMSA | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 80-100 | 6-12 | 75-85 | [1] |

| 3-Iodoaniline | TMSA | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH / THF | RT | 1-3 | ~95 | N/A |

Experimental Protocols

Protocol 1: Synthesis of 3-Ethynylaniline via Reduction of 3-Ethynylnitrobenzene

Step 1: Synthesis of 3-Nitrophenylacetylene from m-Nitrocinnamic Acid [4]

-

Bromination: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve m-nitrocinnamic acid (1.0 eq) in glacial acetic acid. Heat the mixture to 60-70 °C. Slowly add bromine (1.1 eq) dropwise to the reaction mixture. Maintain the temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and pour it into ice-cold water to precipitate the product. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 3-(3-nitrophenyl)-2,3-dibromopropanoic acid.

-

Dehydrobromination and Decarboxylation: Dissolve the dried 3-(3-nitrophenyl)-2,3-dibromopropanoic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 eq) to the solution. Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. After completion, cool the mixture and extract the product with ethyl acetate. Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-nitrophenylacetylene. Purify by column chromatography on silica (B1680970) gel.

Step 2: Reduction of 3-Nitrophenylacetylene to 3-Ethynylaniline [4]

-

To a solution of 3-nitrophenylacetylene (1.0 eq) in a mixture of ethanol and water, add iron powder (3-4 eq) and ammonium chloride (1-1.5 eq).

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Extract the residue with dichloromethane (B109758) or ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to yield crude 3-aminophenylacetylene. The product can be further purified by column chromatography or vacuum distillation.

Protocol 2: Synthesis of 3-Ethynylaniline via Sonogashira Coupling

Step 1: Sonogashira Coupling of 3-Iodoaniline and Trimethylsilylacetylene [1]

-

To a dry Schlenk flask under an argon atmosphere, add 3-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

-

Add anhydrous, degassed THF and anhydrous, degassed triethylamine (B128534) (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed.

-

After completion, cool the reaction to room temperature and filter through a pad of celite to remove catalyst residues.

-

Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-((trimethylsilyl)ethynyl)aniline.

Step 2: Deprotection of 3-((Trimethylsilyl)ethynyl)aniline [1]

-

Dissolve 3-((trimethylsilyl)ethynyl)aniline (1.0 eq) in methanol (B129727).

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-ethynylaniline.

Conclusion

The synthesis of 3-ethynylaniline has evolved significantly from its early, often challenging, routes to the highly efficient and versatile methodologies available today. The reduction of 3-ethynylnitrobenzene and the Sonogashira coupling represent the cornerstones of modern synthetic approaches, offering reliable and scalable pathways for both laboratory and industrial production. The choice between these methods is often dictated by factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific requirements for purity. This guide has provided a detailed overview of the historical context, key synthetic strategies, and practical experimental protocols for the preparation of this important chemical intermediate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the continued application and innovation based on this versatile building block.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethynylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Ethynylaniline (B136080) hydrochloride (CAS No: 207226-02-6), a key intermediate in pharmaceutical synthesis.[1][2] The document details quantitative physical and chemical data, outlines standardized experimental protocols for property determination, and presents a logical workflow for the characterization of such compounds.

Core Physicochemical Data

3-Ethynylaniline hydrochloride is the salt form of 3-Ethynylaniline, an aromatic amine containing a terminal alkyne group.[3] This dual functionality makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules through reactions like Sonogashira coupling and click chemistry.[3] The hydrochloride salt is often prepared by dissolving the free base, 3-ethynylaniline, in a suitable solvent like acetone (B3395972) and adding an excess of concentrated hydrochloric acid to induce precipitation.[1][3]

The following tables summarize the key physicochemical properties for both this compound and its free base, 3-Ethynylaniline.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 207226-02-6 | [1][2] |

| Molecular Formula | C₈H₈ClN | [1][2][4] |

| Molecular Weight | 153.61 g/mol | [1][2][3][4] |

| Storage Condition | 2-8°C, under inert gas | [1] |

Table 2: Physicochemical Properties of 3-Ethynylaniline (Free Base)

| Property | Value | Source |

| CAS Number | 54060-30-9 | [5][6] |

| Molecular Formula | C₈H₇N | [6][7] |

| Molecular Weight | 117.15 g/mol | [5][6] |

| Appearance | Clear yellowish to brown liquid | [5][8] |

| Melting Point | 27 °C | [5][7][8] |

| Boiling Point | 92-93 °C (at 2 mmHg) | [5][6] |

| 240.5 °C (at 760 mmHg) | [8] | |

| Density | 1.04 - 1.05 g/cm³ | [5][8] |

| pKa (Predicted) | 3.67 ± 0.10 | [5][7][8] |

| Flash Point | 59 °C (138.2 °F) - closed cup | [8][9] |

| Water Solubility | Insoluble | [5][7][8] |

| Solubility in Organic Solvents | Slightly soluble in Acetonitrile, Chloroform, DMSO | [5][8][10] |

Experimental Protocols

The following sections describe generalized, standard methodologies for determining the key physicochemical properties listed above.

The melting point is a critical indicator of purity for a solid compound.[11][12] For this compound, a capillary melting point method is standard.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[13] The sample must be well-packed by tapping the tube to avoid air pockets.[13]

-

Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus (such as a Mel-Temp or Thiele tube).[11] The apparatus is heated at a steady, controlled rate.[11]

-

Measurement: For an unknown compound, a rapid initial heating can determine an approximate melting range.[11][12] A second, fresh sample is then heated slowly (approx. 1-2 °C per minute) starting from about 20 °C below the approximate melting point.[13][14]

-

Data Recording: Two temperatures are recorded: the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[11][13] A sharp melting range (0.5-1.0 °C) typically indicates a pure compound.[11][12]

Solubility provides insight into a compound's polarity and is crucial for formulation and drug delivery studies.

Methodology:

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, 5% HCl, 5% NaHCO₃, diethyl ether, ethanol, DMSO) is selected.[15]

-

Sample Preparation: A standardized amount of solute (e.g., 25 mg) is placed into a test tube.[15]